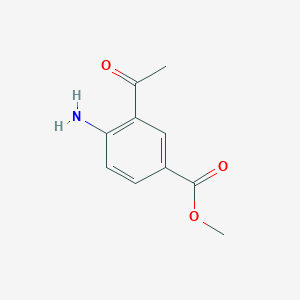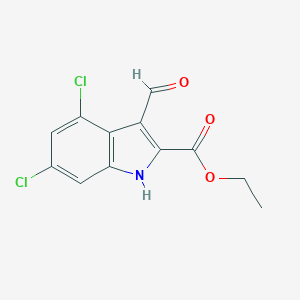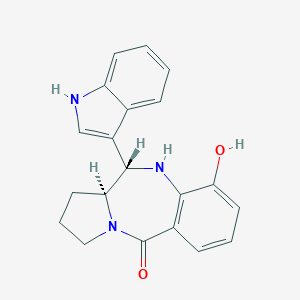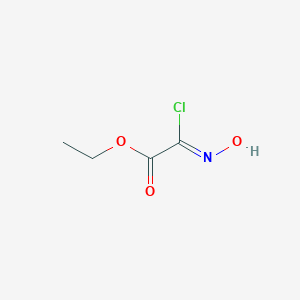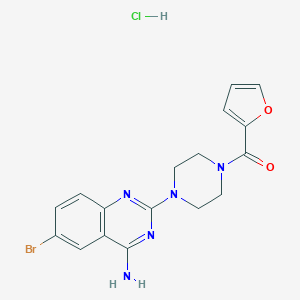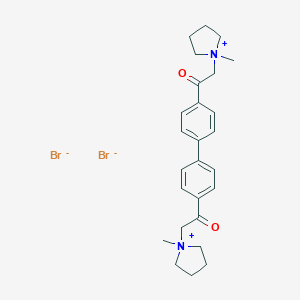![molecular formula C9H7NO3S B046888 Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 118620-99-8](/img/structure/B46888.png)
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related benzo[d]thiazole derivatives involves various strategies, including the reaction of benzothiazoles with different reagents under catalyst-free conditions, highlighting the versatility of this chemical scaffold in synthetic chemistry (Nassiri, 2023). Another approach for synthesizing related structures involves palladium-catalyzed oxidative aminocarbonylation-cyclization of specific precursors, demonstrating the compound's accessibility through modern synthetic methods (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of closely related compounds has been elucidated through spectroscopic methods and single-crystal X-ray diffraction (SC-XRD), providing insights into their geometries, bond lengths, and angles. These studies reveal the stability and electronic properties of the molecule, contributing to a deeper understanding of its reactivity and potential applications (Haroon et al., 2019).
Chemical Reactions and Properties
Research on benzo[d]thiazole derivatives includes studies on their reactivity, such as metal-induced tautomerization, which can transform oxazole and thiazole molecules into their carbene tautomers. This reactivity opens up pathways for further chemical transformations and applications (Ruiz & Perandones, 2009).
Physical Properties Analysis
The physical properties of benzo[d]thiazole derivatives, including melting points, solubility, and crystal structures, are crucial for their application in material science and drug design. These properties are determined through various analytical techniques, providing a foundation for the compound's use in diverse fields (Zhang et al., 2021).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are fundamental to understanding the compound's behavior in chemical reactions. Studies on related compounds have explored these properties, shedding light on their potential as intermediates in organic synthesis and their role in forming more complex molecules (Mishra et al., 2014).
Aplicaciones Científicas De Investigación
-
Antioxidant, Analgesic, Anti-inflammatory Applications
- Field : Medicinal Chemistry
- Application Summary : Thiazole derivatives have been found to act as antioxidant, analgesic, and anti-inflammatory drug molecules .
- Results & Outcomes : The outcomes of these applications would also depend on the specific context, but generally, these compounds have been found to have beneficial effects with lesser side effects .
-
Antimicrobial Applications
-
Quorum Sensing Inhibitors
- Field : Microbiology
- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .
- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
-
Anti-HIV Applications
-
Antifungal Applications
-
Antibacterial and Antifungal Activities
- Field : Microbiology
- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .
-
Quorum Sensing Inhibitors
- Field : Microbiology
- Application Summary : Certain benzo[d]thiazole derivatives have been found to inhibit quorum sensing in Gram-negative bacteria .
- Methods & Procedures : These compounds were synthesized and evaluated for their growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results & Outcomes : Some compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
-
Antihypertensive Applications
-
Antischizophrenia Applications
-
Antibacterial and Antifungal Activities
- Field : Microbiology
- Application Summary : 2,4-disubstituted thiazole derivatives have been synthesized and evaluated for their in vitro antibacterial and antifungal activities .
- Methods & Procedures : These compounds were evaluated using the broth microdilution method against Gram-positive bacteria Enterococcus faecalis, against Gram-negative bacteria Pseudomonas aeruginosa, Klebsiella pneumoniae, and E. coli, and against yeast C. albicans, C. glabrata, C. krusei, and C. parapsilosis .
- Results & Outcomes : The results of these evaluations would depend on the specific derivative and the context in which it is being used .
Direcciones Futuras
The future directions for “Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate” and related compounds could involve further exploration of their biological activities and potential applications in medicine . Additionally, the structure-activity relationship (SAR) of these compounds could be investigated to design and synthesize new derivatives with enhanced activities .
Propiedades
IUPAC Name |
methyl 2-oxo-3H-1,3-benzothiazole-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S/c1-13-8(11)5-2-3-6-7(4-5)14-9(12)10-6/h2-4H,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLSFKNVQDBOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556124 |
Source


|
| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |
CAS RN |
118620-99-8 |
Source


|
| Record name | Methyl 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10556124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

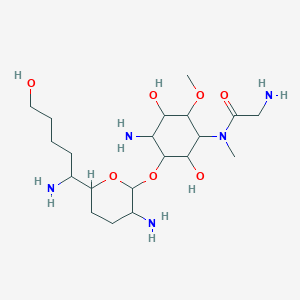
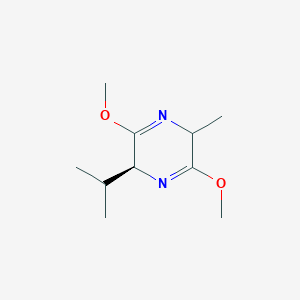
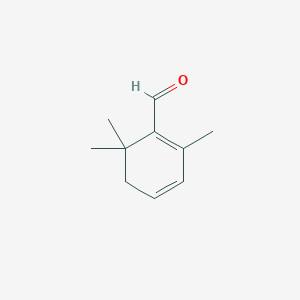
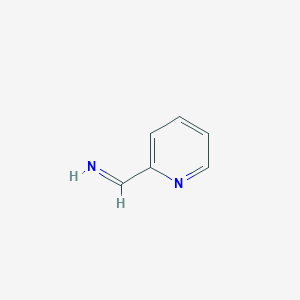

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, (3Z,8aS)-(9CI)](/img/structure/B46824.png)

